N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide
Description
N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a synthetic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-methylphenyl group at position 2 and a propanamide moiety at position 2. This structure places it within a class of bioactive molecules known for diverse pharmacological properties, including anxiolytic, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-15(21)19-17-16(13-9-7-12(2)8-10-13)18-14-6-4-5-11-20(14)17/h4-11H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEVXHBKLABRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the 4-Methylphenyl Group: This step involves the functionalization of the imidazo[1,2-a]pyridine core with a 4-methylphenyl group, which can be done using various coupling reactions such as Suzuki or Heck coupling.
Attachment of the Propanamide Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine core, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: It is used in biological research to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and derivatives for various applications.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry. Below, we compare N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide with structurally analogous compounds, focusing on substituent effects, biological activity, and toxicity.
Structural and Functional Group Variations
Key Observations
Substituent Impact on Toxicity :
- Chlorine atoms (e.g., in alpidem) correlate with hepatotoxicity, likely due to metabolic generation of reactive intermediates .
- Methyl groups (e.g., in zolpidem and the target compound) reduce toxicity, enhancing metabolic stability .
Extended chains (e.g., benzamide in ) enhance anti-inflammatory activity but may reduce oral bioavailability .
Antimicrobial Activity :
- Schiff base derivatives (e.g., N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines) exhibit moderate antibacterial activity, influenced by aryl group electronics (e.g., methoxy vs. nitro substituents) .
Biological Activity
N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including antiproliferative effects, antibacterial properties, and antiviral potential, supported by relevant data and case studies.
Chemical Structure and Properties
This compound, with the molecular formula , features an imidazo[1,2-a]pyridine core substituted with a 4-methylphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.34 g/mol |
| CAS Number | 372502-55-1 |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative activity of imidazo[1,2-a]pyridine derivatives, including this compound. In vitro assays have shown that this compound exhibits selective cytotoxicity against various cancer cell lines.
In Vitro Studies
A study evaluated the antiproliferative effects of several imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound displayed IC50 values in the low micromolar range against colorectal carcinoma (HCT-116) and glioblastoma (LN-229) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-[2-(4-methylphenyl)... | HCT-116 | 1.8 |
| N-[2-(4-methylphenyl)... | LN-229 | 3.0 |
| Bromo-substituted derivative | SW620 | 2.5 |
These findings suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance its anticancer efficacy.
Antibacterial Activity
While many imidazo[1,2-a]pyridine derivatives have shown antibacterial properties, this compound's specific antibacterial activity has been less pronounced. However, it has been observed that some derivatives exhibit moderate activity against Gram-positive bacteria.
Antibacterial Testing
In a comparative study of various derivatives:
| Compound | Bacteria Tested | MIC (µM) |
|---|---|---|
| N-[2-(4-methylphenyl)... | E. coli | 32 |
| Other derivatives | Staphylococcus aureus | 64 |
The results indicated that while this compound may not be the most potent antibacterial agent, it still contributes to a broader spectrum of biological activity when used in combination with other compounds.
Antiviral Potential
The antiviral activity of imidazo[1,2-a]pyridine derivatives is an area of growing interest. Studies have suggested that these compounds may inhibit viral replication through various mechanisms.
Case Studies
In vitro assays have demonstrated that certain derivatives exhibit antiviral effects against both DNA and RNA viruses. For instance:
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| N-[2-(4-methylphenyl)... | Influenza virus | 0.20 |
| Another derivative | HIV | 0.35 |
These findings indicate that modifications to the core structure can lead to enhanced antiviral properties.
Q & A
Q. Methodological Insight :
- Use spectroscopic techniques (NMR, FT-IR) to confirm substituent positions.
- Compare with analogs (e.g., chloro- or fluoro-substituted derivatives) to assess electronic effects via Hammett analysis .
Basic: What synthetic routes are commonly employed for this compound, and what are the critical purification steps?
Synthesis typically involves:
Condensation : Reacting 2-amino-4-methylpyridine with α-bromoketones to form the imidazo[1,2-a]pyridine core.
Amide Coupling : Introducing the propanamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Q. Methodological Insight :
- Optimize reaction pH and temperature to minimize byproducts (e.g., dimerization).
- Monitor intermediates via TLC or HPLC to ensure stepwise completion .
Advanced: How can computational methods be integrated to optimize the synthesis and biological targeting of this compound?
- Reaction Design : Quantum chemical calculations (DFT) predict transition states and intermediates, reducing trial-and-error in synthetic optimization .
- Molecular Docking : Simulate binding interactions with kinase domains (e.g., EGFR or Aurora kinases) to prioritize substituents for SAR studies .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability early in development .
Q. Methodological Insight :
- Combine computational predictions with high-throughput screening to validate binding kinetics (e.g., SPR or ITC) .
Advanced: How can researchers resolve discrepancies in biological activity data across different assays (e.g., enzymatic vs. cell-based studies)?
Discrepancies often arise from assay conditions (e.g., pH, cofactors) or off-target effects. Strategies include:
- Orthogonal Assays : Validate enzyme inhibition (IC₅₀) with cell proliferation (MTT) and apoptosis (Annexin V) assays .
- Proteomic Profiling : Use kinome-wide screens (e.g., KinomeScan) to identify unintended targets .
- Solubility Adjustments : Modify assay buffers (e.g., DMSO concentration) to mitigate false negatives .
Q. Methodological Insight :
- Cross-reference activity data with structurally similar compounds (e.g., ethyl carbamate analogs) to isolate substituent-specific effects .
Advanced: What strategies enhance selectivity of this compound for specific kinase targets while minimizing off-target interactions?
- Selective Substituent Engineering : Introduce bulky groups (e.g., tert-butyl) to exploit steric exclusion in non-target kinases.
- Covalent Binding : Design electrophilic warheads (e.g., acrylamides) for irreversible binding to conserved cysteine residues .
- Hybrid Inhibitors : Combine imidazo[1,2-a]pyridine scaffolds with allosteric modulators (e.g., Type II kinase inhibitors) .
Q. Methodological Insight :
- Use cryo-EM or X-ray crystallography to map binding pockets and guide rational design .
Advanced: How do structural modifications (e.g., halogenation, alkylation) impact the compound’s pharmacokinetic profile?
- Halogenation (Cl, F) : Increases metabolic stability but may reduce solubility (logP >3).
- Alkylation (e.g., methyl) : Enhances membrane permeability but risks CYP450 inhibition.
- Polar Groups (e.g., hydroxyl) : Improve solubility at the expense of blood-brain barrier penetration .
Q. Methodological Insight :
- Balance lipophilicity (cLogP 2–3) and polar surface area (<140 Ų) using Hansch analysis .
Basic: What analytical techniques are essential for characterizing this compound and its intermediates?
- LC-MS : Confirm molecular weight and purity (>98%).
- ¹H/¹³C NMR : Assign substituent positions and detect stereoisomers.
- XRD : Resolve crystal structure for patent documentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
